molecular formula C7H16ClNO B2579730 cis-2-Methylamino-cyclohexanol hydrochloride CAS No. 218964-42-2

cis-2-Methylamino-cyclohexanol hydrochloride

Cat. No.: B2579730
CAS No.: 218964-42-2
M. Wt: 165.66
InChI Key: FYCHSSMOBVREJM-HHQFNNIRSA-N
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Preparation Methods

The synthesis of cis-2-Methylamino-cyclohexanol hydrochloride involves several steps. One common synthetic route includes the reduction of the corresponding ketone followed by amination. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like methylamine . Industrial production methods often scale up these reactions, optimizing for yield and purity.

Chemical Reactions Analysis

cis-2-Methylamino-cyclohexanol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

cis-2-Methylamino-cyclohexanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including its effects on certain biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2-Methylamino-cyclohexanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context of the research .

Comparison with Similar Compounds

cis-2-Methylamino-cyclohexanol hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in research.

Properties

IUPAC Name

(1S,2R)-2-(methylamino)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCHSSMOBVREJM-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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